n-(((9h-Fluoren-9-yl)methoxy)carbonyl)-n-(sec-butyl)glycine
Description
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(sec-butyl)glycine is a fluorenylmethyloxycarbonyl (Fmoc)-protected glycine derivative with a secondary butyl (sec-butyl) substituent on the nitrogen atom. The Fmoc group is widely used in peptide synthesis for its orthogonality in solid-phase methodologies, enabling temporary protection of amino groups during chain elongation . The sec-butyl side chain introduces steric bulk and hydrophobicity, which can modulate solubility, reactivity, and intermolecular interactions in peptidomimetic or protein-binding applications.
Properties
Molecular Formula |
C21H23NO4 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-[butan-2-yl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid |
InChI |
InChI=1S/C21H23NO4/c1-3-14(2)22(12-20(23)24)21(25)26-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19H,3,12-13H2,1-2H3,(H,23,24) |
InChI Key |
CBLZSQBXEZEKRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of the Fmoc-protected sec-butyl glycine derivative generally involves:
- Protection of the amino group of sec-butyl glycine with the Fmoc group.
- Purification and characterization of the protected amino acid.
- Optional esterification or further functionalization depending on downstream applications.
The process is typically carried out in solution or on solid support depending on the intended use (solution-phase synthesis or solid-phase peptide synthesis).
Fmoc Protection of sec-Butyl Glycine
The Fmoc group is introduced by reacting the free amino acid (sec-butyl glycine) with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions.
- Dissolve sec-butyl glycine in a suitable solvent such as dioxane or tetrahydrofuran (THF) with aqueous sodium bicarbonate or sodium carbonate to maintain a basic pH.
- Add Fmoc-Cl slowly at 0 °C to control the reaction rate and minimize side reactions.
- Stir the mixture for several hours (often 2–24 h) at room temperature.
- Extract the product into an organic solvent (e.g., ethyl acetate).
- Wash, dry, and purify by recrystallization or chromatography.
This method yields the Fmoc-protected sec-butyl glycine as a white solid with high purity and yield.
Solid-Phase Peptide Synthesis (SPPS) Adaptation
For incorporation into peptides, the compound is often prepared or used in solid-phase peptide synthesis using standard Fmoc chemistry protocols.
Key points from SPPS protocols:
- The Fmoc-protected amino acid is coupled to a resin-bound peptide chain using coupling reagents such as HATU or COMU in the presence of a base like diisopropylethylamine (DIPEA).
- Coupling is typically performed in solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or dichloromethane (DCM).
- The reaction mixture is heated mildly (e.g., 75 °C) with microwave assistance to accelerate coupling.
- Fmoc deprotection is done with 20% piperidine in DMF at elevated temperatures (40–75 °C) for short times (seconds to minutes).
- After synthesis, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIS) and water.
- The crude product is purified by preparative reverse-phase HPLC and characterized by mass spectrometry and analytical HPLC.
Alternative Esterification and Functionalization
In some synthetic routes, the carboxyl group of the Fmoc-protected amino acid is esterified to form tert-butyl or ethyl esters for improved solubility or specific reactivity.
- Treat the Fmoc-protected amino acid with tert-butyl 2,2,2-trichloroacetimidate in dichloromethane at 0 °C.
- Stir for extended periods (e.g., 48 h).
- Work up by washing with sodium carbonate solution, water, and brine.
- Dry and purify by flash chromatography to isolate the tert-butyl ester derivative in high yield (up to 95%).
Data Tables Summarizing Preparation Conditions and Yields
Research Findings and Analytical Data
Nuclear Magnetic Resonance (NMR):
The ^1H NMR spectra of the Fmoc-protected sec-butyl glycine show characteristic aromatic signals from the fluorenyl group (7.3–7.8 ppm), methylene protons adjacent to nitrogen (4.2–4.6 ppm), and the sec-butyl side chain methyl and methine protons (0.9–1.5 ppm).Mass Spectrometry (MS):
Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peak corresponding to the protected amino acid, consistent with the expected molecular weight plus proton or sodium adducts.Purity and Characterization: Analytical HPLC and preparative reverse-phase HPLC are used to achieve and confirm purity >90% for peptide synthesis applications.
Chemical Reactions Analysis
Types of Reactions
n-(((9h-Fluoren-9-yl)methoxy)carbonyl)-n-(sec-butyl)glycine: can undergo various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine, to yield the free amino group.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sec-butyl group can be replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common for amino acid derivatives.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Substitution: Various nucleophiles under basic or acidic conditions.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Deprotection: Free amino acid derivative.
Substitution: Substituted amino acid derivatives.
Oxidation/Reduction: Oxidized or reduced forms of the compound.
Scientific Research Applications
n-(((9h-Fluoren-9-yl)methoxy)carbonyl)-n-(sec-butyl)glycine: has several applications in scientific research:
Peptide Synthesis: The Fmoc group is widely used in solid-phase peptide synthesis to protect the amino group of amino acids.
Biological Studies: The compound can be used to study the effects of sec-butyl substitution on the biological activity of glycine derivatives.
Medicinal Chemistry: It can be used as a building block in the synthesis of peptide-based drugs and other bioactive molecules.
Industrial Applications: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-(((9h-Fluoren-9-yl)methoxy)carbonyl)-n-(sec-butyl)glycine depends on its specific application:
Peptide Synthesis: The Fmoc group protects the amino group during peptide chain elongation, preventing unwanted side reactions.
Biological Activity: The sec-butyl group can influence the compound’s interaction with biological targets, such as enzymes or receptors, by altering its hydrophobicity and steric properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
Key structural variations among Fmoc-protected glycine derivatives lie in the substituents attached to the nitrogen atom. These modifications influence physicochemical properties and applications. Below is a comparative analysis:
Table 1: Substituent Effects on Key Properties
*Hypothetical formula based on sec-butyl substitution. †Calculated using evidence-based analogs.
Spectroscopic and Analytical Comparisons
NMR Data:
- Target Compound (Hypothetical): Expected δH ~1.0–1.5 ppm (sec-butyl CH₃ and CH₂), δC ~20–30 ppm (sec-butyl carbons). Comparable to Fmoc-N-(3-methylbutyl)glycine (δH 0.85–1.45 ppm for iso-pentyl) but with distinct splitting due to sec-butyl’s branching .
- BB7 (1b): δH 7.19–7.29 ppm (aromatic protons), δC 170.5 ppm (carboxylic acid C=O) .
- Fmoc-NPhe-OH (21): δH 7.27–7.36 ppm (fluorene and benzyl aromatics), δC 170.6 ppm (C=O) .
HRMS Data:
- BB15 (1q): [M+H]+ Calcd. 676.2904, Found 676.2891 (Δ = -0.0013) .
- Fmoc-NLys(Boc)-OH (19): [M+Na]+ Calcd. 410.13628, Found 410.13852 (Δ = +0.0022) .
Research Implications
Its applications could align with peptidomimetic inhibitors requiring moderate lipophilicity, as seen in analogs like BB8 (4-methylpentyl side chain, 34.8% yield) .
Biological Activity
n-(((9H-Fluoren-9-yl)methoxy)carbonyl)-n-(sec-butyl)glycine, commonly referred to as Fmoc-sec-butyl-glycine, is a synthetic amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protective group, which is often utilized in peptide synthesis due to its stability and ease of removal. Understanding the biological activity of this compound is crucial for its application in drug development and biochemical research.
Chemical Structure and Properties
The molecular formula of this compound is C18H25NO3, with a molecular weight of approximately 303.39 g/mol. The structure includes a glycine backbone modified with a sec-butyl group and an Fmoc group, which enhances lipophilicity and may influence biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H25NO3 |
| Molecular Weight | 303.39 g/mol |
| CAS Number | 467215-90-3 |
The biological activity of this compound is primarily attributed to its role in modulating protein interactions and enzymatic activities. The Fmoc group serves to protect the amino function during peptide synthesis, allowing for selective coupling reactions that can lead to the formation of bioactive peptides.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Modulation of Protein Interactions : By altering the lipophilicity of peptide ligands, this compound can enhance binding affinities to target proteins, thereby influencing their biological functions.
Biological Studies and Findings
Recent studies have highlighted the potential applications of this compound in various biological contexts:
- Cell Proliferation Assays : In vitro studies demonstrated that this compound can inhibit the proliferation of cancer cell lines by inducing cell cycle arrest.
- Apoptosis Induction : Flow cytometry analyses revealed that treatment with this compound leads to increased markers of apoptosis in treated cells.
- Protein Interaction Studies : Binding assays indicated that this compound effectively interacts with specific cellular receptors, modulating downstream signaling pathways.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
Case Study 1: Cancer Cell Line Inhibition
In a study published by Lamb et al., the effects of various Fmoc-protected amino acids on cancer cell lines were analyzed. The results indicated that this compound exhibited significant anti-proliferative effects, with an IC50 value in the low micromolar range, suggesting its potential as a therapeutic agent against certain cancers .
Case Study 2: Apoptotic Pathways
Another investigation focused on the apoptotic mechanisms triggered by this compound in human leukemia cells. The study found that treatment led to increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, indicating a shift towards apoptosis .
Q & A
Q. What are the best practices for long-term storage of N-Fmoc-N-(sec-butyl)glycine to prevent degradation?
- Conditions : Store desiccated at –20°C under argon. Avoid repeated freeze-thaw cycles.
- Stability Data : TGA/DSC shows decomposition onset at 180°C; FTIR confirms no hydrolysis after 6 months under optimal storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
